N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
Description
N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, which contains one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
Properties
Molecular Formula |
C8H15N3O2S2 |
|---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S2/c1-8(2,3)5-6-9-10-7(14-6)11-15(4,12)13/h5H2,1-4H3,(H,10,11) |
InChI Key |
ONVVWBRZVRTGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE typically involves the reaction of 2-amino-5-neopentyl-1,3,4-thiadiazole with methanesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene at room temperature for several hours . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This allows for better control over reaction parameters and increases the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE, each with unique chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(5-DEHYDROABIETYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE: Another thiadiazole derivative with insecticidal properties.
1,3,4-THIADIAZOLEACETAMIDES: Compounds with antimalarial activity targeting Plasmodium falciparum.
Uniqueness
N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE stands out due to its unique neopentyl group, which enhances its lipophilicity and ability to cross cellular membranes . This feature contributes to its broad spectrum of biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
